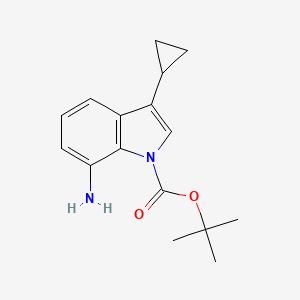

Tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate” is a compound that likely contains an indole core, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .

Chemical Reactions Analysis

Indole derivatives, such as “Tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate”, show various biologically vital properties . The investigation of novel methods of synthesis, including chemical reactions, has attracted the attention of the chemical community .Applications De Recherche Scientifique

Stereochemistry–Activity Relationships in ACE Inhibitors

Research on perindopril, a drug related to the tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate structure, highlights the importance of stereochemistry in angiotensin-converting enzyme (ACE) inhibitors. The study shows that specific configurations at chiral centers contribute to the compound's potency as an ACE inhibitor, useful in treating hypertension. The stereochemical arrangement facilitates effective interaction with ACE, suggesting that similar considerations might be relevant for tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate in medicinal chemistry applications (Bouchet et al., 1992).

Antibacterial Activity of Cycloalkylamino Compounds

A series of cycloalkylamino naphthyridine derivatives, including structures similar to tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate, demonstrated significant in vitro and in vivo antibacterial activities. This research suggests the potential of tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate derivatives in developing new antibacterial agents, with specific substitutions enhancing therapeutic efficacy (Bouzard et al., 1992).

Physicochemical and Pharmacokinetic Modulation by tert-Butyl Group

The incorporation of tert-butyl groups in bioactive compounds, like tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate, is examined for its effects on lipophilicity and metabolic stability. This study offers insights into how tert-butyl substitution influences drug properties, suggesting a strategic role in drug design to optimize efficacy and safety profiles (Westphal et al., 2015).

Application in Organic Synthesis

tert-Butyl 7-amino-3-cyclopropylindole-1-carboxylate and its analogs can serve as key intermediates in organic synthesis, enabling the development of complex molecules through reactions like Diels-Alder, highlighting their versatility in synthesizing a wide range of compounds for research and therapeutic use (Padwa et al., 2003).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, related to the tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate structure, are highlighted for their utility in the asymmetric synthesis of amines. This underscores the compound's potential role in synthesizing enantioenriched amines, pivotal in developing drugs with targeted chirality for enhanced efficacy and reduced side effects (Ellman et al., 2002).

Orientations Futures

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis, including the synthesis of “Tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate”, will likely continue to attract the attention of the chemical community .

Mécanisme D'action

Biochemical pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to influence cell adhesion molecules (CAMs), which play a crucial role in many biological processes including cell proliferation, differentiation, and migration .

Result of action

The effects of indole derivatives at the molecular and cellular level can include changes in cell signaling, gene expression, or cell morphology. Some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer properties .

Propriétés

IUPAC Name |

tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-12(10-7-8-10)11-5-4-6-13(17)14(11)18/h4-6,9-10H,7-8,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCXSGRIMQTHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)N)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)

![4-oxo-N-(2-(thiophen-3-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2943863.png)

![Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2943869.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)

![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)